molecular formula C12H15N5O B2710754 N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pivalamide CAS No. 1421458-07-2

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pivalamide

Cat. No.: B2710754
CAS No.: 1421458-07-2
M. Wt: 245.286
InChI Key: NAFPTCLNXTYTFD-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pivalamide is a compound that belongs to the class of heterocyclic compounds, specifically pyrimidines and pyrazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pivalamide typically involves the reaction of 2-chloropyrimidine with 1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting intermediate is then reacted with pivaloyl chloride to form the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pivalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to various substituted derivatives of the original compound .

Biological Activity

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pivalamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pain management and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a pyrazole ring linked to a pyrimidine moiety, with a pivalamide group contributing to its pharmacological properties. The structural formula can be represented as follows:

N 2 1H pyrazol 1 yl pyrimidin 5 yl pivalamide\text{N 2 1H pyrazol 1 yl pyrimidin 5 yl pivalamide}

The biological activity of this compound is primarily attributed to its interaction with sigma receptors, particularly the sigma-1 receptor (σ1R). The σ1R is implicated in various physiological processes, including pain modulation, neuroprotection, and the regulation of mood.

Sigma Receptor Interaction

Research indicates that compounds structurally similar to this compound exhibit significant affinity for σ1R. For instance, a related compound, 12f , was identified as a selective σ1R antagonist with potent antinociceptive effects in pain models . This suggests that this compound may also exert similar effects through σ1R antagonism.

Biological Activities

The compound has been evaluated for various biological activities, including:

1. Antinociceptive Activity

  • In vivo studies have shown that related pyrazole derivatives exhibit significant pain relief in models such as the formalin test and partial sciatic nerve ligation model .

2. Anti-inflammatory Properties

  • Pyrazole derivatives are known for their anti-inflammatory effects, which are critical in pain management. The presence of the pivalamide group may enhance these properties by improving bioavailability and stability .

3. Neuroprotective Effects

  • The interaction with σ1R suggests potential neuroprotective properties, which are beneficial in treating neurodegenerative diseases .

Research Findings and Case Studies

Several studies have explored the biological activities of pyrazole derivatives, providing insights into their efficacy and mechanisms:

StudyFindings
Burguete et al.Synthesized novel pyrazole derivatives showing significant anti-inflammatory and analgesic activities comparable to indomethacin .
Argade et al.Reported high activity against MAO-B isoforms in synthesized pyrazole derivatives, indicating potential for treating mood disorders .
Current Status ReviewHighlighted a wide range of biological activities for pyrazole compounds, including antimicrobial and anticancer effects .

Properties

IUPAC Name

2,2-dimethyl-N-(2-pyrazol-1-ylpyrimidin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-12(2,3)10(18)16-9-7-13-11(14-8-9)17-6-4-5-15-17/h4-8H,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFPTCLNXTYTFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CN=C(N=C1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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